molecular formula C12H15NO2 B6617376 (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 207558-39-2

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No. B6617376
CAS RN: 207558-39-2
M. Wt: 205.25 g/mol
InChI Key: WMEQIJXKEGOFTK-UHFFFAOYSA-N
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Description

3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (3-MPPM) is a novel synthetic compound that has been gaining attention in scientific research. It is a derivative of phenylpiperidine and has a unique structure that makes it an interesting subject of study.

Scientific Research Applications

Synthesis and Characterization

  • Organotin(IV) complexes derived from related compounds, including (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, have been synthesized and characterized. These complexes show potential as drugs due to their antibacterial activities (Singh, Singh, & Bhanuka, 2016).

Molecular Structure Studies

  • The molecular and crystal structure of compounds similar to (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone has been analyzed, providing insights into their physical properties and potential applications (Lakshminarayana et al., 2009).

Antimicrobial Activity

  • Some derivatives of pyrrolidin-1-yl methanone exhibit notable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Spectroscopic Properties

  • Studies on the spectroscopic properties of compounds structurally related to (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone have been conducted. These investigations are essential for understanding their electronic properties and potential applications in materials science (Al-Ansari, 2016).

Molecular Docking Studies

  • Molecular docking studies on similar compounds have been performed, which is significant for understanding their interaction with biological targets. This could lead to the development of new therapeutic agents (Lakshminarayana et al., 2018).

Application in Drug Development

  • Investigations into the metabolism, excretion, and pharmacokinetics of related compounds have been conducted, providing valuable insights for drug development and formulation (Sharma et al., 2012).

properties

IUPAC Name

(3-methoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-6-4-5-10(9-11)12(14)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEQIJXKEGOFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354927
Record name Pyrrolidine, 1-(3-methoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

CAS RN

207558-39-2
Record name Pyrrolidine, 1-(3-methoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-methoxybenzoic acid (13.5 g, 88.8 mmol), pyrrolidine (9 mL, 133 mmol), HATU (33 g, 88.8 mmol) and DIEA (30 mL, 172 mmol) in DMF (100 mL) was stirred at room temperature for 2 h. The solution was added water and extracted with ethyl acetate (200 mL×3). The organic layer was dried and concentrated. The residue was purified by silica gel chromatography (eluted with petroleum ether:ethyl acetate=2:1 to 1:1) to give (3-methoxyphenyl)(pyrrolidin-1-yl)methanone (23 g, 100%) as a yellow oil.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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